5-Bromo-6-chloro-4-methylpyridin-3-amine
Overview
Description
5-Bromo-6-chloro-4-methylpyridin-3-amine is a solid compound . Its IUPAC name is this compound .
Molecular Structure Analysis
The molecular formula of this compound is C6H6BrClN2 . The InChI code is 1S/C6H6BrClN2/c1-3-4(9)2-10-6(8)5(3)7/h2H,9H2,1H3 .Physical and Chemical Properties Analysis
This compound is a solid . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .Scientific Research Applications
Regioselective Synthesis and Crystal Structure Analysis
Research highlights the regioselective synthesis involving 5-Bromo-6-chloro-4-methylpyridin-3-amine, demonstrating its utility in creating structurally complex molecules. A study by Doulah et al. (2014) on the regioselectivity of reactions involving similar bromo-chloro-pyrimidine compounds underlines the precise manipulation of molecular structure achievable with such intermediates. This work, which utilized X-ray crystallography, provides insights into the molecular arrangement and stability conferred by intramolecular hydrogen bonding in these synthesized compounds (Doulah et al., 2014).
Amination Reactions and Chemoselectivity
A pivotal aspect of this compound’s application is its role in amination reactions. Ji, Li, and Bunnelle (2003) demonstrated the chemoselective amination of polyhalopyridines, indicating how such intermediates can be selectively functionalized to achieve desired amine products. This research underscores the compound's relevance in synthesizing aminopyridines with high yield and selectivity (Ji et al., 2003).
Advanced Heterocyclic Compound Synthesis
Further extending its application, this compound has been utilized in the synthesis of complex heterocyclic compounds. Rahimizadeh, Nikpour, and Bakavoli (2007) detailed a novel route to pyrimido[4,5-e][1,3,4]thiadiazine derivatives, starting from a compound structurally similar to this compound. This showcases the intermediate’s role in the creation of compounds with potential pharmacological activities (Rahimizadeh et al., 2007).
Palladium-Catalyzed Cross-Coupling Reactions
The compound's utility is also evident in palladium-catalyzed cross-coupling reactions, as illustrated by Ahmad et al. (2017), who synthesized novel pyridine-based derivatives using this compound. These reactions, supported by quantum mechanical investigations, highlight the compound's role in developing new materials with potential applications in diverse fields, including biofilm inhibition and anti-thrombolytic activities (Ahmad et al., 2017).
Safety and Hazards
The compound is classified as dangerous. The hazard statements include H301-H311-H331, which mean it is toxic if swallowed, in contact with skin, or if inhaled . The precautionary statements include P261-P264-P270-P271-P280-P302+P352-P304+P340-P310-P330-P361-P403+P233-P405-P501 , which provide guidance on how to handle the compound safely.
Properties
IUPAC Name |
5-bromo-6-chloro-4-methylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c1-3-4(9)2-10-6(8)5(3)7/h2H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZHSISIVLKCMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1N)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461707-96-9 | |
Record name | 5-bromo-6-chloro-4-methylpyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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